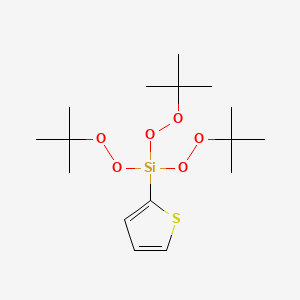
Tris(tert-butylperoxy)(thiophen-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(tert-butylperoxy)(thiophen-2-yl)silane is a silicon-based compound characterized by the presence of three tert-butylperoxy groups and a thiophen-2-yl group attached to a silicon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(tert-butylperoxy)(thiophen-2-yl)silane typically involves the reaction of thiophen-2-ylsilane with tert-butyl hydroperoxide in the presence of a catalyst. The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process .
Chemical Reactions Analysis
Types of Reactions: Tris(tert-butylperoxy)(thiophen-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the tert-butylperoxy groups act as oxidizing agents.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The thiophen-2-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce silanes or silanols .
Scientific Research Applications
Tris(tert-butylperoxy)(thiophen-2-yl)silane has several scientific research applications:
Mechanism of Action
The mechanism of action of Tris(tert-butylperoxy)(thiophen-2-yl)silane involves the generation of reactive radicals from the tert-butylperoxy groups. These radicals can initiate various chemical reactions, including polymerization and oxidation. The thiophen-2-yl group provides additional reactivity and specificity, allowing the compound to target specific molecular pathways .
Comparison with Similar Compounds
Tris(tert-butoxy)silanol: This compound contains tert-butoxy groups instead of tert-butylperoxy groups and is used in vapor deposition processes.
Tris(2-methoxyethoxy)(vinyl)silane: This compound has methoxyethoxy groups and a vinyl group, making it suitable for different applications in material science.
Uniqueness: Its ability to generate radicals and participate in diverse chemical reactions sets it apart from other silicon-based compounds .
Properties
CAS No. |
62808-54-2 |
|---|---|
Molecular Formula |
C16H30O6SSi |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
tris(tert-butylperoxy)-thiophen-2-ylsilane |
InChI |
InChI=1S/C16H30O6SSi/c1-14(2,3)17-20-24(13-11-10-12-23-13,21-18-15(4,5)6)22-19-16(7,8)9/h10-12H,1-9H3 |
InChI Key |
COPBFASNPXZWLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OO[Si](C1=CC=CS1)(OOC(C)(C)C)OOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















